molecular formula C12H12N2O2S B111562 4-Amino-N-phenylbenzenesulfonamide CAS No. 127-77-5

4-Amino-N-phenylbenzenesulfonamide

Cat. No.: B111562
CAS No.: 127-77-5
M. Wt: 248.30 g/mol
InChI Key: YBUXKQSCKVQATK-UHFFFAOYSA-N
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Description

Sulfabenz, also known as 4-amino-N-phenylbenzenesulfonamide, is a chemical compound with the molecular formula C12H12N2O2S. It is a member of the sulfonamide class of compounds, which are known for their antibacterial properties. Sulfabenz is characterized by its white to light yellow crystalline appearance and has a molecular weight of 248.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfabenz can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives. One common method involves the reaction of aniline with chlorosulfonic acid to form sulfanilamide, which is then further reacted with phenylamine to produce sulfabenz. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of sulfabenz involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of sulfabenz .

Chemical Reactions Analysis

Types of Reactions

Sulfabenz undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sulfabenz has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sulfabenz

Sulfabenz is unique due to its specific molecular structure, which allows it to effectively inhibit bacterial folic acid synthesis. Its chemical properties make it a valuable compound in both research and industrial applications, distinguishing it from other sulfonamides .

Properties

IUPAC Name

4-amino-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXKQSCKVQATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046287
Record name Sulfabenz
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Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-77-5
Record name Sulfabenz
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Record name Sulfabenz [USAN:INN]
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Record name Sulfabenz
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Record name Benzenesulfonamide, 4-amino-N-phenyl-
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Record name Sulfabenz
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Record name Sulfabenz
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Record name SULFABENZ
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Synthesis routes and methods

Procedure details

An aqueous 6N solution of HCl (40 mL) was cautiously added with stirring to a solution of 3 (20 g, 68 mmol) in ethanol (80 mL). After heating under reflux for 3 h, the reaction mixture was evaporated to dryness in vacuo and the residue was dissolved in water. The pH of the solution was adjusted to 8-9 using 1N aq. NH4OH. After stirring for 1 h, the white solid that gradually precipitated was collected by filtration. The filter cake was washed with ice-cold water, dried under vacuum, and recrystallized from hot ethanol to give to give 4-amino-N-phenyl-benzenesulfonamide (4) (also called 207-33 or LED207) (10.9 g, 65%) as a white solid, mp 194-195° C. 1H NMR (CD3COCD3, 300 MHz) δ 8.64 (br s, 1H), 7.50-7.45 (m, 2H), 7.25-7.18 (m, 4H), 7.04-6.98 (m, 1H), 6.67-6.62 (m, 2H), 5.44 (br s, 2H); 13C NMR (CD3COCD3, 75 MHz) δ 152.9, 138.8, 129.3 (2C), 129.1 (2C), 126.3, 124.0, 120.5 (2C), 113.1 (2C).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ipso-hydroxylation in the degradation of Sulfabez?

A: The research by [] identifies ipso-hydroxylation as the initial and crucial step in the microbial degradation of Sulfabez by Microbacterium sp. strain BR1. Unlike typical hydroxylation reactions that target hydrogen atoms, ipso-hydroxylation directly targets the carbon atom attached to the sulfonyl group in Sulfabez. This unique mechanism leads to the cleavage of the carbon-sulfur bond, ultimately fragmenting the Sulfabez molecule [].

Q2: What are the final products of Sulfabez degradation through this pathway?

A: The ipso-hydroxylation and subsequent fragmentation of Sulfabez by Microbacterium sp. strain BR1 yield three key products: sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine []. Notably, the benzoquinone-imine is further transformed into 4-aminophenol. This breakdown pathway highlights the microorganism's ability to utilize Sulfabez as a source of sulfur and potentially other essential nutrients.

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